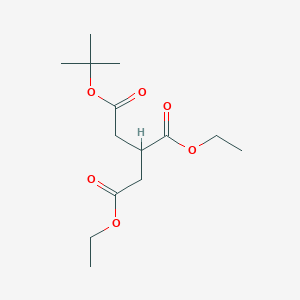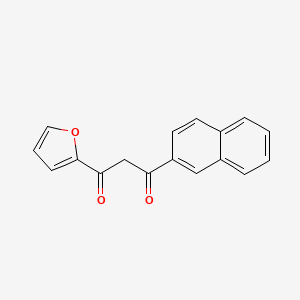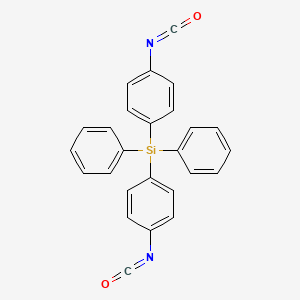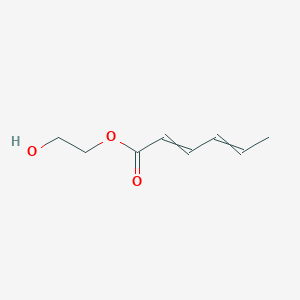
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is a quaternary phosphonium salt Phosphonium salts are known for their applications in various fields, including organic synthesis and catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide typically involves the reaction of a tertiary phosphine with an alkyl halide. One common method is the reaction of tricyclobutylphosphine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction mixture is then purified to isolate the desired phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium salt can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide involves its ability to interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects. In chemical reactions, its role as a phase-transfer catalyst facilitates the transfer of reactants between different phases, thereby enhancing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenylphosphonium bromide
- Tributylmethylphosphonium bromide
- Trioctylphosphonium bromide
Uniqueness
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is unique due to its bulky tricyclobutyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where steric effects are crucial, such as in selective catalysis and complex formation .
Eigenschaften
CAS-Nummer |
88218-57-9 |
|---|---|
Molekularformel |
C24H46BrP |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
12,12,12-tri(cyclobutyl)dodecylphosphanium;bromide |
InChI |
InChI=1S/C24H45P.BrH/c25-20-9-7-5-3-1-2-4-6-8-19-24(21-13-10-14-21,22-15-11-16-22)23-17-12-18-23;/h21-23H,1-20,25H2;1H |
InChI-Schlüssel |
BAKJDDKXJAULHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(CCCCCCCCCCC[PH3+])(C2CCC2)C3CCC3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)




![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)


